Tomivosertib hydrochloride
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Overview
Description
Tomivosertib, also known as eFT508 is a MNK1/2 inhibitor. Tomivosertib binds to and inhibits the activity of MNK1 and 2. This prevents MNK1/2-mediated signaling, and inhibits the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E), that regulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival and immune signaling.
Scientific Research Applications
Acute Myeloid Leukemia (AML) Treatment
Tomivosertib hydrochloride has shown potential in treating acute myeloid leukemia (AML). It effectively blocks eIF4E phosphorylation in AML cells, correlating with the suppression of cellular viability and leukemic progenitor colony formation. Notably, when combined with Venetoclax, Tomivosertib demonstrates synergistic anti-leukemic responses in AML cell lines (Suárez et al., 2021).
Enhancing CAR T Cell Activity
Research indicates that Tomivosertib can significantly increase T cell memory populations in both primary murine and human T cells. It has been shown to bias T cell differentiation towards a TCM population without adversely affecting T cell proliferation, interferon-γ production, or cytotoxic function. This property makes it a promising candidate for enhancing CAR T cell activity, particularly in treatments targeting hematopoietic malignancies like leukemia and non-Hodgkin’s lymphoma (Goel et al., 2019).
Glioblastoma Treatment
In glioblastoma, Tomivosertib has been found to inhibit growth and induce apoptosis in various glioblastoma cell lines. It disrupts endothelial cell capillary network formation and survival in glioblastoma. The drug acts by suppressing MNK-dependent eIF4E phosphorylation and activation, making it a potentially effective addition to glioblastoma treatment strategies, particularly in overcoming chemo-resistance (Zhang, Zhao, & Xu, 2023).
Gastric Cancer Chemotherapy Sensitization
Tomivosertib has been shown to sensitize gastric cancer to chemotherapy. It preferentially sensitizes these cancers to chemotherapy by suppressing MNK-eIF4E-β-catenin, exhibiting higher efficacy than other MNK inhibitors. This finding provides a preclinical basis for initiating clinical trials using Tomivosertib in combination with chemotherapy for gastric cancer (Yang et al., 2022).
Colorectal Cancer Treatment
A study on Tomivosertib in combination with avelumab, a checkpoint inhibitor antibody, for treating colorectal cancer showed promising results. The combination was found to have an acceptable safety profile with signs of activity, suggesting the potential of Tomivosertib in treating microsatellite stable colorectal cancer (Hubbard et al., 2019).
properties
CAS RN |
1849590-02-8 |
---|---|
Product Name |
Tomivosertib hydrochloride |
Molecular Formula |
C17H21ClN6O2 |
Molecular Weight |
376.845 |
IUPAC Name |
6'-((6-aminopyrimidin-4-yl)amino)-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione hydrochloride |
InChI |
InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H |
InChI Key |
WBGPPUUXCGKTSC-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tomivosertib HCl; hydrochloride; Tomivosertib HCl; eFT508; eFT-508; eFT 508; eFT508 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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